

An In-depth Technical Guide to D-Valine tert-butyl ester hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-D-Val-OtBu.HCl*

Cat. No.: *B613181*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Valine tert-butyl ester hydrochloride, a key chiral building block in pharmaceutical and chemical research. This document details its chemical properties, applications, and relevant experimental protocols, presenting data in a clear and accessible format for laboratory and development use.

Chemical Identity and Properties

D-Valine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of D-valine, a non-proteinogenic stereoisomer of the essential amino acid L-valine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted reactions during chemical synthesis.^[1] This protection is particularly valuable in peptide synthesis and the development of complex organic molecules.^[1] The hydrochloride salt form generally enhances the compound's stability and handling characteristics.^[1]

Table 1: Physicochemical Properties of D-Valine tert-butyl ester hydrochloride

Property	Value	Reference(s)
CAS Number	104944-18-5	[2] [3]
Molecular Formula	C ₉ H ₁₉ NO ₂ ·HCl	[2]
Molecular Weight	209.71 g/mol	[2]
Appearance	White to almost white powder or crystals	[4]
Purity	≥95%	[5]
Storage Temperature	-20°C	[5]

Table 2: Spectroscopic Data for Valine Derivatives

While a complete set of spectra for D-Valine tert-butyl ester hydrochloride is not available in a single public source, the following provides an indication of expected spectral characteristics based on available data for similar compounds. Researchers should acquire their own analytical data for lot-specific characterization.

Spectroscopy	Observed Features (for related structures)	Reference(s)
^1H NMR	Spectra for L-Valine tert-butyl ester hydrochloride are available and would be expected to be identical for the D-enantiomer.	[6]
^{13}C NMR	Chemical shifts for L-Valine show characteristic peaks for the carbonyl, alpha-carbon, and side-chain carbons.	[7][8]
IR (ATR)	Spectra for D-Valine tert-butyl ester hydrochloride are available, showing characteristic stretches for N-H, C-H, C=O, and C-O bonds.	[9]
Mass Spectrometry	The exact mass is 209.118257 g/mol .	[9]

Applications in Research and Development

The primary application of D-Valine tert-butyl ester hydrochloride is as a chiral intermediate in organic synthesis, particularly in the pharmaceutical industry.

- **Peptide Synthesis:** As a protected amino acid, it serves as a crucial building block in the synthesis of peptides.[10] The tert-butyl ester protects the C-terminus while the N-terminus can be coupled with other amino acids. This is fundamental in solid-phase peptide synthesis (SPPS).[11]
- **Chiral Auxiliary:** Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[12] D-Valine derivatives can be used to introduce chirality in the synthesis of complex molecules.[13]

- **Pharmaceutical Intermediate:** It is used as an intermediate in the synthesis of various bioactive molecules and drug candidates, including some reported to have antitumor properties.^[5] The incorporation of the D-valine moiety can influence the pharmacological properties of a drug.

Experimental Protocols

The following are representative experimental protocols for the synthesis of amino acid tert-butyl esters and their use in peptide synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

3.1. General Synthesis of Amino Acid tert-Butyl Ester Hydrochlorides

This protocol is based on the general method of esterification of amino acids using isobutylene and an acid catalyst.^[14]

Materials:

- D-Valine
- Dioxane (or another suitable solvent)
- p-Toluenesulfonic acid (PTSA) or another strong acid catalyst
- Isobutylene (liquefied gas or generated in situ)
- 10% Sodium bicarbonate solution
- Brine
- Dry ether
- HCl gas or a solution of HCl in ether

Procedure:

- Suspend D-Valine in a suitable solvent such as dioxane in a pressure-rated vessel (autoclave).

- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 1.5-2 equivalents).
- Introduce isobutylene into the sealed reactor (e.g., 300ml for a 25g scale).
- Stir the reaction mixture at room temperature for 4-5 days. The reaction progress can be monitored by TLC or LC-MS.
- Upon completion, carefully vent the excess isobutylene.
- Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
- Separate the organic layer and remove the solvent under vacuum to obtain the D-Valine tert-butyl ester as a free base.
- Dissolve the free base in approximately 10 volumes of dry ether and cool the solution to -20°C.
- Slowly add one equivalent of a standardized HCl solution in ether.
- The hydrochloride salt will precipitate. The solvent can be removed under vacuum to afford the final product.

3.2. Use in Solid-Phase Peptide Synthesis (SPPS) - A General Workflow

D-Valine tert-butyl ester hydrochloride would typically be N-terminally protected (e.g., with Fmoc or Boc) before being used in SPPS. The following is a conceptual workflow for incorporating an amino acid into a growing peptide chain using Fmoc chemistry.

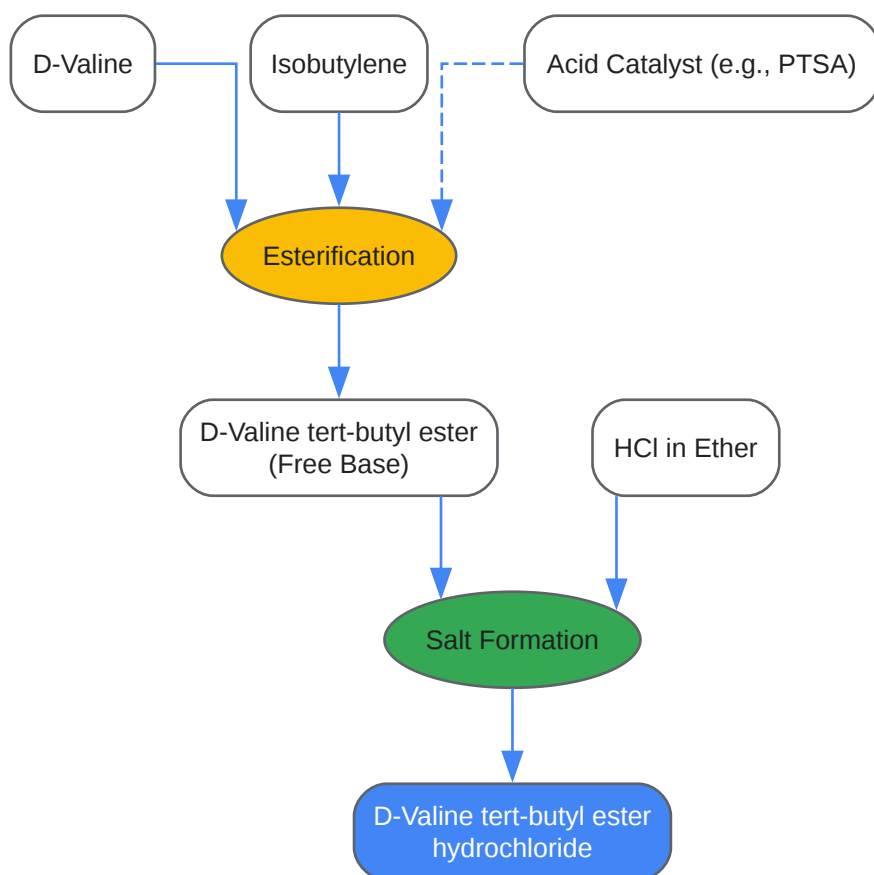
Workflow:

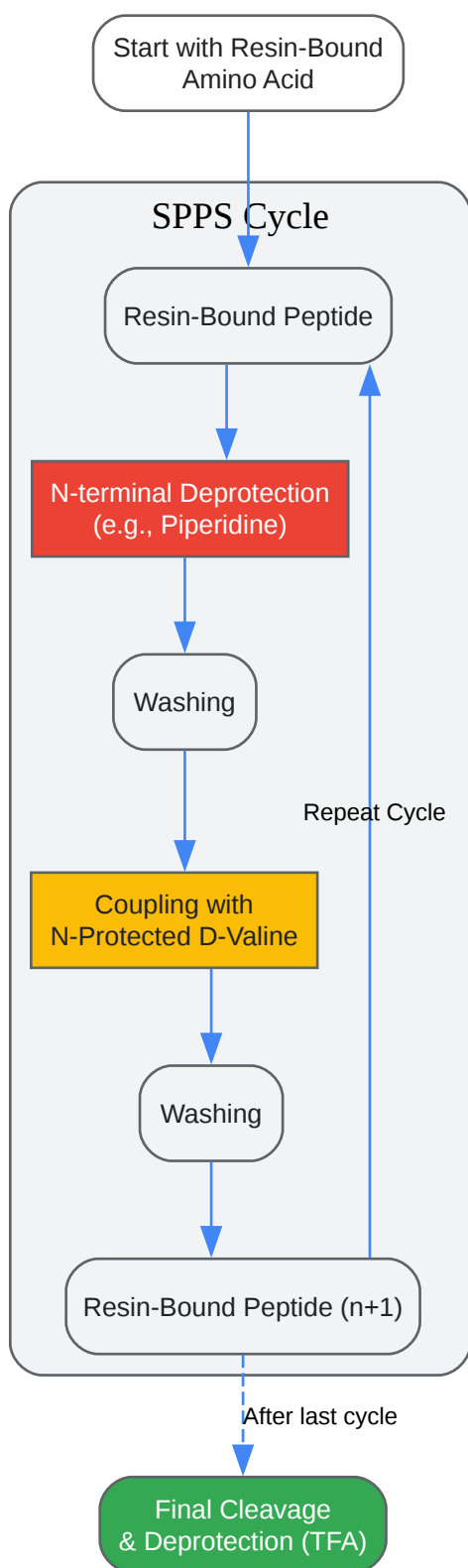
- Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.
- Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF.^[15]

- **Activation and Coupling:** Activate the carboxylic acid of the next amino acid to be added (in this case, an N-protected D-Valine derivative) using a coupling reagent (e.g., HATU, HOBt/DIC). Introduce the activated amino acid to the resin to form a new peptide bond.
- **Washing:** Thoroughly wash the resin to remove excess reagents and byproducts.
- **Repeat:** Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage and Deprotection:** Once the peptide is fully assembled, cleave it from the resin and remove all side-chain protecting groups (including the tert-butyl ester) using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.^[16]

Visualizations

4.1. Synthesis of D-Valine tert-butyl ester hydrochloride





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. D-Valine tert-butyl ester hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. L -Valine tert-butyl ester = 99.0 13518-40-6 [sigmaaldrich.com]
- 5. D-Valine tert-butyl ester hydrochloride, 95% | Fisher Scientific [fishersci.ca]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. bmse000052 L-Valine at BMRB [bmrb.io]
- 8. hmdb.ca [hmdb.ca]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. chemimpex.com [chemimpex.com]
- 11. biosynth.com [biosynth.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]
- 14. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 15. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to D-Valine tert-butyl ester hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613181#d-valine-tert-butyl-ester-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com